N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
The compound N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a triazolopyridazine core. Its structure comprises:
- A 1,2,4-triazolo[4,3-b]pyridazine ring system at the core.
- A thioether linkage at the 6-position of the triazolopyridazine, connected to a 2-oxo-2-(phenethylamino)ethyl moiety.
- A benzamide group attached via an ethyl chain to the 3-position of the triazolopyridazine.
This compound’s molecular weight is approximately 520.608 g/mol, similar to its dimethoxy-substituted analogue (ChemSpider ID: 18408141) .
Properties
IUPAC Name |
N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c31-22(25-15-13-18-7-3-1-4-8-18)17-33-23-12-11-20-27-28-21(30(20)29-23)14-16-26-24(32)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHRYOMAKWXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with CAS Number 893992-22-8, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 460.6 g/mol. The structure features a benzamide moiety linked to a triazolopyridazine group through a thioether connection. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 893992-22-8 |
| Molecular Formula | C24H24N6O2S |
| Molecular Weight | 460.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The process includes the formation of the triazolo-pyridazine intermediate followed by the introduction of the thioether linkage and subsequent coupling with the benzamide moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Mannich bases can inhibit cell proliferation in prostate cancer cells with IC50 values ranging from 8.2 to 32.1 μM .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The phenethylamino group is thought to enhance binding affinity to various receptors or enzymes involved in tumor growth and metastasis . Additionally, the thioether linkage may contribute to the compound's stability and bioavailability.
Case Studies
A notable study explored the effects of similar triazolo-pyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of key survival signals . Another investigation highlighted their potential as anti-inflammatory agents, which could further support their use in cancer therapy by reducing tumor-associated inflammation .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings is presented below.
Scientific Research Applications
Anti-Cancer Activity
The compound has been studied for its anti-cancer properties, particularly against various cancer cell lines. Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazin have shown promising results in inhibiting tumor growth.
- Case Study: In vitro Studies
A study evaluated the anti-tumor activity of related compounds against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most potent derivative exhibited IC50 values of 0.83 µM for A549, 0.15 µM for MCF-7, and 2.85 µM for HeLa cells, demonstrating significant cytotoxicity .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific kinases involved in cancer progression.
- Case Study: c-Met Kinase Inhibition
Research has identified that certain derivatives can inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM). This inhibition is crucial as c-Met is often overexpressed in various cancers and plays a role in tumor growth and metastasis .
Drug Development
The compound's solubility and stability are critical factors in formulation development for oral or injectable drugs. Research into its pharmacokinetics and bioavailability is ongoing to ensure effective delivery in clinical settings.
Potential as an Antidiabetic Agent
Similar compounds have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
- Case Study: DPP-IV Inhibition
A related compound demonstrated potent DPP-IV inhibition with an IC50 value of 18 nM, indicating that derivatives of this class may also serve as therapeutic agents for type 2 diabetes .
Antimicrobial Properties
Emerging research suggests that compounds with similar structures may exhibit antimicrobial activity, providing a basis for further exploration in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridazine Derivatives
Compounds sharing the triazolopyridazine core but differing in substituents exhibit distinct pharmacological profiles:
Table 1: Structural and Functional Comparison of Triazolopyridazine Analogues
Key Observations:
- The phenethylamino group in the target compound may favor interactions with amine-binding pockets in kinases or GPCRs, unlike the methoxy groups in its dimethoxy analogue, which could enhance membrane permeability .
- TPA023 and L838417 demonstrate that fluorinated aryl groups improve GABAA receptor subtype selectivity, suggesting the target’s benzamide group could be optimized for similar specificity .
Benzamide Derivatives with Thioether Linkages
Compounds with benzamide-thioether scaffolds but divergent heterocyclic cores highlight structural versatility:
Table 2: Comparison of Benzamide-Thioether Analogues
Key Observations:
Substituent Effects on Pharmacokinetics and Bioactivity
- Phenethylamino vs.
- Thioether Linkages ( vs. Target): Aliphatic thioethers (target) are less stable than aromatic heterocyclic thioethers (e.g., oxadiazole), suggesting the need for prodrug strategies to improve bioavailability .
- Benzamide Flexibility (All Compounds): The ethyl linker in the target compound may provide conformational flexibility, facilitating interactions with deep binding pockets, unlike rigid analogues in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
